1-Hept-6-enylsulfanyl-3-methylbenzene
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Overview
Description
1-Hept-6-enylsulfanyl-3-methylbenzene is an organic compound that features a benzene ring substituted with a hept-6-enylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hept-6-enylsulfanyl-3-methylbenzene can be synthesized through a multi-step process involving the formation of the hept-6-enylsulfanyl group and its subsequent attachment to the benzene ring. One common method involves the reaction of hept-6-enylthiol with 3-methylbenzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hept-6-enylsulfanyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Hept-6-enylsulfanyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hept-6-enylsulfanyl-3-methylbenzene involves its interaction with molecular targets through its sulfanyl and benzene functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution, allowing the compound to interact with various biological and chemical pathways.
Comparison with Similar Compounds
1-Hept-6-enylsulfanylbenzene: Lacks the methyl group on the benzene ring.
3-Methylbenzenethiol: Contains a thiol group instead of the hept-6-enylsulfanyl group.
1-Hept-6-enylbenzene: Lacks the sulfanyl group.
Uniqueness: 1-Hept-6-enylsulfanyl-3-methylbenzene is unique due to the presence of both the hept-6-enylsulfanyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-hept-6-enylsulfanyl-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h3,8-10,12H,1,4-7,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQXWWBAAUBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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